PF-739

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H23ClN2O5 |

|---|---|

Peso molecular |

442.9 g/mol |

Nombre IUPAC |

(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |

InChI |

InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1 |

Clave InChI |

IMVYDTHPRTUISR-XRXFAXGQSA-N |

SMILES isomérico |

C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O |

SMILES canónico |

C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |

Origen del producto |

United States |

Foundational & Exploratory

What is the mechanism of action of PF-739?

An In-depth Technical Guide on the Mechanism of Action of PF-07321332 (Nirmatrelvir)

Introduction

PF-07321332, more commonly known as nirmatrelvir, is an orally bioavailable antiviral agent developed by Pfizer. It is the active therapeutic component of Paxlovid, an antiviral medication granted Emergency Use Authorization and subsequent approval by the FDA for the treatment of mild-to-moderate COVID-19 in high-risk individuals.[1][2] Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3][4] Its mechanism is highly specific to the virus, and due to the conserved nature of its target, it has demonstrated broad activity against various SARS-CoV-2 variants of concern.[1][5]

Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)

The primary mechanism of action of nirmatrelvir is the targeted inhibition of the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro).[6][7] This enzyme plays a critical role in the viral life cycle.

-

Role of Mpro in Viral Replication : After the SARS-CoV-2 virus enters a host cell, its RNA genome is translated into two large polyproteins, pp1a and pp1ab.[6] These polyproteins are non-functional until they are cleaved into smaller, individual non-structural proteins (nsps) that form the viral replication and transcription complex. Mpro is the enzyme responsible for performing the majority of these critical cleavages at 11 distinct sites.[8] By processing these polyproteins, Mpro facilitates the release of functional proteins required for viral replication. Therefore, inhibiting Mpro activity effectively halts the viral life cycle.[6][9]

-

Molecular Interaction and Covalent Inhibition : Nirmatrelvir is a peptidomimetic inhibitor designed to fit into the active site of Mpro.[2] The active site of Mpro contains a catalytic dyad composed of two key amino acid residues: Cysteine-145 (Cys145) and Histidine-41 (His41).[10][11] Nirmatrelvir acts as a reversible covalent inhibitor.[3][9] Its nitrile warhead is electrophilic and undergoes a nucleophilic attack from the thiol group of the catalytic Cys145 residue.[3] This interaction forms a reversible covalent bond, creating a thioimidate adduct.[3][5] This binding directly disrupts the catalytic dyad, preventing the enzyme from cleaving its natural polyprotein substrates and thereby inhibiting viral replication.[10][12]

Pharmacokinetic Enhancement by Ritonavir

Nirmatrelvir is co-administered with a low dose of ritonavir.[1] Ritonavir itself has no significant antiviral activity against SARS-CoV-2.[9] Its function is to act as a pharmacokinetic enhancer.[2][13]

-

CYP3A4 Inhibition : Nirmatrelvir is primarily metabolized and cleared from the body by the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the liver and intestines.[2][14]

-

Increased Bioavailability : Ritonavir is a potent inhibitor of CYP3A4.[2] By co-administering it with nirmatrelvir, the metabolic breakdown of nirmatrelvir is significantly slowed down.[13] This inhibition leads to higher plasma concentrations and a longer half-life of nirmatrelvir, ensuring that its levels remain above the concentration required to inhibit the virus (EC90) for an extended period.[13]

Data Presentation

Table 1: In Vitro Potency of Nirmatrelvir Against SARS-CoV-2

| Parameter | Value | Cell Line / Condition | Source |

| Ki (Inhibitory Constant) | 3.11 nM | Full-length Mpro Enzyme | [13] |

| IC50 (Enzyme Inhibition) | 19.2 nM | Full-length Mpro Enzyme | [13] |

| EC50 (Antiviral Activity) | 62 nM | dNHBE cells (USA-WA1/2020) | [13] |

| EC90 (Antiviral Activity) | 181 nM | dNHBE cells (USA-WA1/2020) | [13] |

| IC50 against Omicron | 7.9 - 10.5 nM | Various cell lines | [5] |

| IC50 against other variants | 10 - 100 nM | Various cell lines | [5] |

Table 2: Pharmacokinetic Properties of Nirmatrelvir (Coadministered with Ritonavir)

| Parameter | Value | Condition | Source |

| Plasma Protein Binding | ~69% | Human Plasma | [2][13] |

| Apparent Volume of Distribution (Vd/F) | 104.7 L | Multiple Doses | [2][13] |

| Time to Max Concentration (Tmax) | ~3 hours | Following Oral Dose | [2] |

| Mean Half-life (t1/2) | 6.05 hours | Multiple Doses | [6] |

| Primary Metabolism Route | Oxidative metabolism via CYP3A4 | Human Liver Microsomes | [14] |

| Primary Elimination Route | Renal Elimination (when co-administered with ritonavir) | Human Studies | [6][13] |

Experimental Protocols

Mpro Enzymatic Inhibition Assay (Fluorogenic Substrate-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of nirmatrelvir against purified SARS-CoV-2 Mpro.

Methodology:

-

Reagents and Materials: Purified recombinant SARS-CoV-2 Mpro, a fluorogenic Mpro substrate (e.g., a peptide sequence recognized by Mpro flanked by a fluorophore and a quencher), assay buffer (e.g., Tris-HCl, NaCl, EDTA), nirmatrelvir stock solution, and a microplate reader capable of fluorescence detection.

-

Assay Procedure:

-

A dilution series of nirmatrelvir is prepared in the assay buffer.

-

A fixed concentration of purified Mpro enzyme is pre-incubated with the various concentrations of nirmatrelvir for a defined period (e.g., 30 minutes) at room temperature in a 96- or 384-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a microplate reader. As Mpro cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the assay is competitive.

Cell-Based Antiviral Activity Assay

Objective: To determine the half-maximal and 90% effective concentrations (EC50 and EC90) of nirmatrelvir required to inhibit SARS-CoV-2 replication in a cellular context.

Methodology:

-

Reagents and Materials: A susceptible cell line (e.g., Vero E6, HeLa-ACE2, or differentiated normal human bronchial epithelial cells), SARS-CoV-2 viral stock of a known titer, cell culture medium, nirmatrelvir stock solution, and methods for quantifying viral replication (e.g., RT-qPCR, immunofluorescence staining for viral antigens, or plaque assay).

-

Assay Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

A serial dilution of nirmatrelvir is prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the different drug concentrations.

-

Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The infected cells are incubated for a set period (e.g., 48-72 hours) to allow for viral replication.

-

-

Quantification and Data Analysis:

-

RT-qPCR: RNA is extracted from the cell supernatant or cell lysate, and the quantity of viral RNA is measured.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., Nucleocapsid protein). The number of infected cells is then counted using high-content imaging.

-

The percentage of viral inhibition is calculated for each drug concentration relative to an untreated virus control. The data are plotted against the logarithm of the drug concentration, and a dose-response curve is fitted to determine the EC50 and EC90 values.

-

Visualizations

References

- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 2. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. researchgate.net [researchgate.net]

- 9. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. impact.ornl.gov [impact.ornl.gov]

- 13. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Discovery and development of PF-739

An in-depth analysis of the discovery and development of PF-07321332 (Nirmatrelvir), the active component of Paxlovid, reveals a strategic and accelerated drug development process in response to the COVID-19 pandemic. This guide details the core scientific and technical aspects of its journey from concept to clinical application, tailored for researchers, scientists, and drug development professionals.

The development of PF-07321332, commercially known as nirmatrelvir and the active component of Paxlovid, was a direct response to the urgent global need for effective COVID-19 therapeutics. Pfizer initiated a rapid drug discovery program, leveraging its extensive experience in developing protease inhibitors for other viral diseases, such as HIV (e.g., lopinavir and ritonavir).

The primary target for nirmatrelvir is the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is crucial for the virus's replication, as it processes viral polyproteins into functional proteins essential for viral machinery. By inhibiting Mpro, nirmatrelvir effectively halts the viral life cycle.

The design of nirmatrelvir was a triumph of rational drug design. It is a peptidomimetic inhibitor, meaning it mimics the natural substrate of the Mpro enzyme. This allows it to bind with high affinity and specificity to the active site of the protease, preventing it from cleaving viral polyproteins. The addition of a nitrile warhead to the molecule allows for covalent, yet reversible, binding to the catalytic cysteine residue in the Mpro active site, further enhancing its inhibitory activity.

To counteract the metabolic breakdown of nirmatrelvir in the body, it is co-administered with a low dose of ritonavir, an HIV protease inhibitor. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir. This inhibition slows down the breakdown of nirmatrelvir, maintaining higher and more sustained plasma concentrations, thus enhancing its antiviral efficacy.

Preclinical Development

The preclinical evaluation of nirmatrelvir involved a series of in vitro and in vivo studies to assess its antiviral activity, selectivity, and pharmacokinetic profile.

In Vitro Studies

Initial in vitro studies demonstrated the potent and specific antiviral activity of nirmatrelvir against SARS-CoV-2. In an enzymatic assay, nirmatrelvir exhibited an IC50 of 3.1 nM against recombinant SARS-CoV-2 Mpro, indicating strong inhibition of the target enzyme. Furthermore, in a cell-based antiviral assay using human airway epithelial cells, nirmatrelvir showed an EC50 of 79 nM against SARS-CoV-2, confirming its potent activity in a cellular context.

In Vivo Studies

Following the promising in vitro results, the efficacy of nirmatrelvir was evaluated in animal models of SARS-CoV-2 infection. In a mouse model, oral administration of nirmatrelvir resulted in a significant reduction in viral load in the lungs and protection against virus-induced lung pathology. These studies were crucial in establishing the in vivo efficacy of nirmatrelvir and supporting its progression into clinical trials.

Clinical Development

The clinical development of nirmatrelvir, in combination with ritonavir (Paxlovid), was expedited through a series of well-designed clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase I Trials

Phase I studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of nirmatrelvir co-administered with ritonavir. The results from these trials established a favorable safety profile and provided key pharmacokinetic data to support dose selection for subsequent efficacy trials.

Phase II/III EPIC-HR Trial

The pivotal Phase II/III EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Paxlovid in non-hospitalized, high-risk adult patients with confirmed COVID-19.

The primary endpoint of the trial was the proportion of patients with COVID-19-related hospitalization or death from any cause through day 28. The results were highly compelling:

-

Treatment with Paxlovid resulted in an 89% relative risk reduction in COVID-19-related hospitalization or death compared to placebo when initiated within three days of symptom onset.

-

In the group treated within five days of symptom onset, an 88% relative risk reduction was observed.

-

No deaths were reported in the Paxlovid group, compared to 10 deaths in the placebo group through day 28.

The EPIC-HR trial demonstrated the profound clinical benefit of Paxlovid in reducing the risk of severe outcomes in high-risk patients with COVID-19, leading to its emergency use authorization and subsequent full approval by regulatory agencies worldwide.

Synthesis and Manufacturing

The chemical synthesis of nirmatrelvir is a complex multi-step process. Pfizer developed a scalable and efficient manufacturing process to meet the global demand for Paxlovid. The synthesis involves several key chemical transformations, including stereoselective reactions to ensure the correct three-dimensional structure of the molecule, which is critical for its biological activity. The large-scale production of nirmatrelvir within a short timeframe was a significant manufacturing achievement.

Conclusion

The discovery and development of PF-07321332 (nirmatrelvir) represents a landmark achievement in the fight against the COVID-19 pandemic. Through a combination of rational drug design, rapid preclinical and clinical evaluation, and a commitment to large-scale manufacturing, Pfizer was able to deliver a highly effective oral antiviral therapy in record time. The success of Paxlovid underscores the importance of continued investment in antiviral research and pandemic preparedness.

Quantitative Data Summary

| Parameter | Value | Assay/Study | Reference |

| IC50 vs. SARS-CoV-2 Mpro | 3.1 nM | Enzymatic Assay | |

| EC50 vs. SARS-CoV-2 | 79 nM | Cell-based Antiviral Assay | |

| Relative Risk Reduction (within 3 days of symptoms) | 89% | EPIC-HR Clinical Trial | |

| Relative Risk Reduction (within 5 days of symptoms) | 88% | EPIC-HR Clinical Trial |

Experimental Protocols

Enzymatic Assay for Mpro Inhibition:

-

Recombinant SARS-CoV-2 Mpro was expressed and purified.

-

A fluorogenic substrate peptide that is cleaved by Mpro was used.

-

The assay was performed in a buffer solution containing the Mpro enzyme, the substrate, and varying concentrations of nirmatrelvir.

-

The cleavage of the substrate by Mpro results in an increase in fluorescence, which was monitored over time using a fluorescence plate reader.

-

The rate of the enzymatic reaction was calculated, and the IC50 value was determined by fitting the dose-response curve.

Cell-based Antiviral Assay:

-

Human airway epithelial cells were seeded in multi-well plates.

-

The cells were infected with SARS-CoV-2 at a specific multiplicity of infection.

-

Immediately after infection, the cells were treated with varying concentrations of nirmatrelvir.

-

After a defined incubation period, the viral load in the cell culture supernatant was quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay or a plaque assay.

-

The EC50 value, the concentration of the drug that inhibits viral replication by 50%, was calculated from the dose-response curve.

Visualizations

Caption: Mechanism of Nirmatrelvir action on the SARS-CoV-2 lifecycle.

Caption: Simplified workflow of the EPIC-HR clinical trial.

The Role of PF-739 in Cellular Energy Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-739 is a potent, orally active, small-molecule, direct pan-activator of AMP-activated protein kinase (AMPK), a crucial sensor and regulator of cellular energy homeostasis. By allosterically binding to the ADaM (Allosteric Drug and Metabolite) site on the AMPK complex, this compound activates multiple AMPK isoforms, thereby mimicking a low-energy state and triggering a cascade of metabolic events aimed at restoring cellular energy balance. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on AMPK activation and downstream cellular processes, detailed experimental protocols for its study, and a perspective on its therapeutic potential and challenges.

Introduction to this compound and Cellular Energy Sensing

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It is activated by increases in the cellular AMP:ATP and ADP:ATP ratios, which signal a decline in cellular energy status.[1] Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and switch off anabolic pathways that consume ATP (such as protein and lipid synthesis).[2]

This compound circumvents the need for changes in cellular nucleotide levels by directly binding to and activating the AMPK complex.[3] This direct activation makes this compound a valuable tool for studying the roles of AMPK in various physiological and pathological processes and a potential therapeutic agent for metabolic diseases such as type 2 diabetes.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound's activation of AMPK isoforms and its effects on cellular processes.

Table 1: In Vitro Efficacy of this compound on AMPK Isoforms [3]

| AMPK Isoform | EC50 (nM) |

| α1β1γ1 | 8.99 |

| α1β2γ1 | 126 |

| α2β1γ1 | 5.23 |

| α2β2γ1 | 42.2 |

Table 2: Effects of this compound on Cellular and Physiological Processes

| Parameter | Experimental System | This compound Concentration/Dose | Observed Effect | Citation |

| Glucose Uptake | Ex vivo mouse extensor digitorum longus (EDL) muscle | Dose-dependent | Increased glucose uptake | [4] |

| AMPKγ1-complex activity | In vivo in mouse skeletal muscle | In vivo treatment | 2-fold increase | [4] |

| Blood Glucose | In vivo in diet-induced obese mice | In vivo treatment | Lowered blood glucose levels | [4] |

| ACC Phosphorylation | Ex vivo mouse EDL muscle | 3 µM | Increased phosphorylation | [5] |

| TBC1D1 Phosphorylation | Ex vivo mouse EDL muscle | 3 µM | Increased phosphorylation | [5] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and its downstream effects on cellular metabolism.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound.

Detailed Experimental Protocols

In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)

This protocol is adapted from standard radiometric kinase assays used to measure AMPK activity.[6]

Materials:

-

Purified recombinant AMPK complexes

-

This compound

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl₂, 0.2 mM AMP)

-

Phosphocellulose paper (P81)

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, a specific concentration of this compound (or vehicle control), and the purified AMPK enzyme.

-

Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP, and the SAMS peptide substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of AMPK (in pmol/min/mg) and determine the EC50 of this compound.

Ex Vivo 2-Deoxyglucose Uptake Assay in Isolated Mouse Skeletal Muscle

This protocol is based on methods for measuring glucose uptake in isolated rodent muscles.[7][8][9]

Materials:

-

Male C57BL/6 mice

-

Krebs-Henseleit buffer (KHB) supplemented with mannitol and BSA

-

This compound

-

2-deoxy-[³H]glucose

-

[¹⁴C]mannitol (as an extracellular space marker)

-

Tissue solubilizer

-

Scintillation counter and fluid

Procedure:

-

Euthanize mice and carefully dissect the extensor digitorum longus (EDL) muscles.

-

Pre-incubate the isolated muscles in KHB for a specified period to allow for stabilization.

-

Transfer the muscles to fresh KHB containing different concentrations of this compound (or vehicle control) and incubate for a defined time (e.g., 30-60 minutes).

-

Transfer the muscles to a final incubation medium containing 2-deoxy-[³H]glucose and [¹⁴C]mannitol for a short period (e.g., 10-20 minutes) to measure glucose uptake.

-

Wash the muscles in ice-cold KHB to stop the uptake process.

-

Blot the muscles dry, weigh them, and dissolve them in a tissue solubilizer.

-

Measure the ³H and ¹⁴C radioactivity in the muscle lysates using a dual-channel scintillation counter.

-

Calculate the intracellular 2-deoxyglucose uptake by correcting for the extracellular space using the [¹⁴C]mannitol counts.

Cellular ATP Measurement (Luciferase-Based Assay)

This protocol provides a general framework for measuring cellular ATP levels.[10][11]

Materials:

-

Cultured cells (e.g., myotubes, hepatocytes)

-

This compound

-

Cell lysis buffer

-

Luciferin-luciferase assay reagent

-

Luminometer

-

ATP standard solution

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Lyse the cells using a suitable cell lysis buffer to release the intracellular ATP.

-

Add the luciferin-luciferase assay reagent to the cell lysate. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin in the presence of ATP, producing light.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve using a known concentration of ATP to quantify the ATP levels in the cell lysates.

-

Normalize the ATP levels to the total protein concentration in each sample.

Discussion and Future Perspectives

This compound has been instrumental in elucidating the role of direct AMPK activation in cellular energy sensing and metabolic regulation. Its ability to potently and broadly activate AMPK isoforms has demonstrated that pharmacological activation of AMPK, particularly in skeletal muscle, is a viable strategy for increasing glucose uptake and lowering blood glucose levels.[4]

The downstream effects of this compound-mediated AMPK activation extend beyond glucose metabolism. Activated AMPK is known to phosphorylate and inactivate ACC, leading to decreased levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.[12] Furthermore, AMPK activation generally leads to the inhibition of protein synthesis to conserve cellular energy.[3]

Despite the promising preclinical data for direct AMPK activators like this compound, their translation to the clinic has been challenging. Some direct AMPK activators have been associated with off-target effects, including cardiac hypertrophy in preclinical models.[13] While the clinical development of some direct AMPK activators like Pfizer's PF-06409577 and Merck's MK-8722 was discontinued, another direct AMPK activator, PXL770, has progressed to clinical trials for non-alcoholic steatohepatitis (NASH), with results showing good tolerability and some metabolic benefits.[14][15][16] The termination of a clinical trial for the Novartis drug LHC-165 was cited for "business reasons," which does not necessarily reflect safety or efficacy concerns.

Future research on this compound and other direct AMPK activators should focus on:

-

Isoform-specific activators: Developing activators with greater selectivity for specific AMPK isoforms may help to target desired therapeutic effects while minimizing off-target toxicities.

-

Long-term safety and efficacy: Comprehensive long-term preclinical and clinical studies are needed to fully understand the safety and efficacy profile of direct AMPK activation.

-

Combination therapies: Exploring the potential of direct AMPK activators in combination with other metabolic drugs could offer synergistic benefits.

References

- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of AMPK in the Regulation of Skeletal Muscle Size, Hypertrophy, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. afmps.be [afmps.be]

- 11. AMPK activation increases fatty acid oxidation in skeletal muscle by activating PPARalpha and PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sm.unife.it [sm.unife.it]

- 14. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Pipeline Moves: Novartis Phase I/Ib cancer trial terminates, further study chances drop [clinicaltrialsarena.com]

The Effect of PF-739 on Glucose Uptake Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-739 is a potent, orally active, non-selective small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of the mechanism by which this compound enhances glucose uptake, particularly in skeletal muscle. By directly binding to the allosteric drug and metabolite (ADaM) site on the AMPK γ-subunit, this compound triggers a signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a direct pan-activator of AMPK, capable of activating all 12 heterotrimeric AMPK complexes.[1][2] Its primary mechanism involves binding to the ADaM site, which induces a conformational change that promotes the phosphorylation of the α-subunit at Threonine 172, a key step in AMPK activation.[1][3] Activated AMPK then phosphorylates downstream targets, initiating a signaling cascade that culminates in increased glucose uptake.

A significant finding is that this compound-mediated glucose uptake in skeletal muscle occurs independently of the AMPKγ3 subunit, which is in contrast to the action of another common AMPK activator, AICAR.[3][4] Instead, this compound selectively activates AMPKγ1-containing complexes in skeletal muscle to elicit its glucose-lowering effects.[3][4]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on glucose uptake and AMPK signaling.

Table 1: Dose-Dependent Effect of this compound on Glucose Uptake in Isolated Mouse Skeletal Muscle

| Muscle Type | This compound Concentration (µM) | Glucose Uptake (fold increase over basal) |

| Extensor Digitorum Longus (EDL) | 0.1 | ~1.5 |

| 0.3 | ~2.0 | |

| 1.0 | ~2.5 | |

| 3.0 | ~2.5 | |

| Soleus | 3.0 | No significant increase |

Data synthesized from ex vivo experiments on isolated mouse skeletal muscles.[3]

Table 2: Potentiating Effect of this compound and AICAR Co-stimulation on Glucose Uptake and AMPK Activity in Mouse EDL Muscle

| Treatment | Glucose Uptake (fold increase over basal) | AMPKα2β2γ3 Activity (fold increase over basal) |

| This compound (3 µM) | ~2.0 | No significant increase |

| AICAR (2 mM) | ~2.0 | ~3.0 |

| This compound (3 µM) + AICAR (2 mM) | >4.0 | >6.0 |

This data highlights a synergistic effect between this compound and AICAR, suggesting they act through distinct but complementary mechanisms to activate AMPK and stimulate glucose uptake.[3][5]

Signaling Pathways and Experimental Workflows

This compound-Mediated Glucose Uptake Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to enhanced glucose uptake in skeletal muscle.

Caption: Signaling pathway of this compound-induced glucose uptake.

Experimental Workflow for Ex Vivo Glucose Uptake Assay

This diagram outlines the key steps in a typical ex vivo glucose uptake assay used to quantify the effect of this compound on isolated skeletal muscle.

Caption: Workflow for ex vivo glucose uptake assay.

Detailed Experimental Protocols

Ex Vivo Muscle Incubation and Glucose Uptake Assay

This protocol is adapted from methodologies used to study the effects of pharmacological compounds on isolated mouse skeletal muscle.[3]

Materials:

-

Krebs-Ringer-Henseleit (KRH) buffer supplemented with 2 mM pyruvate and 8 mM mannitol, continuously gassed with 95% O2, 5% CO2.

-

This compound stock solution (in DMSO).

-

[³H]2-deoxy-D-glucose and [¹⁴C]mannitol.

-

Scintillation vials and scintillation fluid.

-

Isolated mouse Extensor Digitorum Longus (EDL) or Soleus muscles.

Procedure:

-

Muscle Dissection: Carefully dissect EDL and/or Soleus muscles from mice.

-

Pre-incubation: Place muscles in KRH buffer at 30°C for 10 minutes to equilibrate.

-

Stimulation: Transfer muscles to fresh KRH buffer containing the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 30-60 minutes).

-

Glucose Uptake: Move muscles to KRH buffer containing [³H]2-deoxy-D-glucose (e.g., 1 mM) and [¹⁴C]mannitol (e.g., 0.2 µCi/ml) for 10 minutes.

-

Washing: Transfer muscles to ice-cold KRH buffer to stop the uptake process.

-

Lysis: Weigh the muscles and lyse them in a suitable buffer (e.g., 0.5 M NaOH).

-

Scintillation Counting: Neutralize the lysate and add a portion to scintillation fluid. Use a scintillation counter to determine the amount of [³H] and [¹⁴C] radioactivity. The [¹⁴C]mannitol counts are used to correct for extracellular glucose.

-

Data Analysis: Calculate glucose uptake and express it as pmol/mg/min.

Western Blotting for AMPK Signaling Proteins

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the AMPK signaling pathway following this compound treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (specific catalog numbers and dilutions should be optimized based on manufacturer's recommendations):

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-ACC (Ser79)

-

Total ACC

-

Phospho-TBC1D1 (Ser237)

-

Total TBC1D1

-

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Protein Extraction: Homogenize muscle tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a direct AMPK activator that effectively stimulates glucose uptake in skeletal muscle through a signaling pathway involving the phosphorylation of TBC1D1/4 and subsequent translocation of GLUT4 to the plasma membrane.[3][6] Notably, its mechanism is independent of the AMPKγ3 subunit, distinguishing it from other activators like AICAR.[3] The synergistic effect observed with co-stimulation of this compound and AICAR suggests the potential for combination therapies.[5] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the AMPK pathway for metabolic diseases.

References

- 1. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 3. AMPK Subunit Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

The AMPK Activator PF-739: A Technical Guide to its Role in Metabolic Pathway Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-739 is a potent, orally active, non-selective activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By binding to the allosteric drug and metabolite (ADaM) site, this compound activates all 12 heterotrimeric AMPK complexes, initiating a cascade of events that modulate various metabolic pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on metabolic regulation, particularly glucose metabolism, and detailed protocols for key experiments used in its characterization. The information presented is intended to be a valuable resource for researchers and professionals in the fields of metabolic disease, drug discovery, and development.

Introduction to this compound

This compound is a small molecule compound that directly activates AMP-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular and whole-body energy balance.[1][2] AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits.[3] this compound's non-selective activation of all 12 AMPK isoforms makes it a powerful tool for studying the broad physiological roles of AMPK.[1][4] Its primary characterized effect is the significant lowering of plasma glucose levels, largely attributed to increased glucose uptake in skeletal muscle.[2][5]

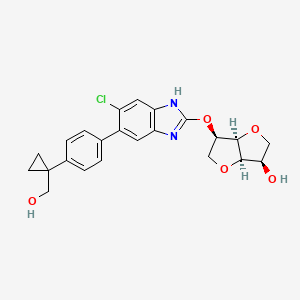

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₃H₂₃ClN₂O₅ |

| Molecular Weight | 442.89 g/mol |

| CAS Number | 1852452-14-2 |

Mechanism of Action

This compound functions as a direct pan-activator of AMPK by binding to the allosteric drug and metabolite (ADaM) site, a pocket on the AMPK complex distinct from the AMP binding site on the γ subunit.[3] This binding induces a conformational change in the AMPK complex, leading to its activation.

Allosteric Activation of AMPK

The binding of this compound to the ADaM site stabilizes an active conformation of the AMPK enzyme, leading to its phosphorylation and subsequent activation. This mechanism is independent of cellular AMP levels, allowing for potent activation even under normal energy conditions.

Regulation of Metabolic Pathways

The activation of AMPK by this compound triggers a shift in cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This has profound effects on glucose and lipid metabolism.

Glucose Homeostasis

A primary effect of this compound is the enhancement of glucose uptake in skeletal muscle, a key tissue for glucose disposal.[2] This is a major contributor to its glucose-lowering effects observed in preclinical models.[2] Activated AMPK phosphorylates downstream targets such as TBC1D1 and TBC1D4 (AS160), which in turn promotes the translocation of GLUT4 glucose transporters to the cell surface, facilitating glucose entry into the cell.

Downstream Signaling

Activated AMPK phosphorylates a variety of downstream substrates, leading to widespread metabolic changes. One key target is Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, thereby reducing fatty acid synthesis and promoting fatty acid oxidation.

Quantitative Data

In Vitro Efficacy of this compound on AMPK Isoforms

This compound demonstrates potent activation of various AMPK heterotrimeric complexes, with EC₅₀ values in the nanomolar range.[1]

| AMPK Isoform | EC₅₀ (nM) |

| α1β1γ1 | 8.99 |

| α1β2γ1 | 126 |

| α2β1γ1 | 5.23 |

| α2β2γ1 | 42.2 |

| Data from Cokorinos EC, et al. Cell Metab. 2017.[2] |

In Vivo Efficacy of this compound

In vivo studies in C57BL/6 mice have demonstrated the glucose-lowering effects of this compound.[1]

| Animal Model | Dosage | Administration | Key Results |

| C57BL/6 mice | 30-1000 mg/kg | Oral gavage or subcutaneous injection (single dose) | Increased AMPK activity in skeletal muscle and liver, increased AMPK phosphorylation in the liver, and decreased plasma glucose and insulin.[1] |

Experimental Protocols

Western Blotting for AMPK and ACC Phosphorylation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) in cell or tissue lysates following treatment with this compound.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-p-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-p-ACC (Ser79)

-

Rabbit anti-ACC

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in lysis buffer and determine protein concentration.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply chemiluminescent substrate and visualize protein bands using an imaging system.

2-Deoxyglucose (2-DG) Uptake Assay in Skeletal Muscle Cells

This protocol measures glucose uptake in cultured skeletal muscle cells (e.g., C2C12 myotubes) treated with this compound.

Materials:

-

Differentiated skeletal muscle cells (e.g., C2C12 myotubes)

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

2-deoxy-[³H]-glucose

-

Cytochalasin B (as a negative control)

-

Scintillation counter and vials

Procedure:

-

Differentiate myoblasts into myotubes in multi-well plates.

-

Wash cells with KRH buffer and pre-incubate with this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[³H]-glucose.

-

After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the data to protein concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]

- 3. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Non-Selective Activation of AMPK by PF-739

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-selective AMP-activated protein kinase (AMPK) activator, PF-739. It details its mechanism of action, biochemical and cellular activity, and in vivo effects, with a focus on the quantitative data and experimental methodologies used in its characterization.

Introduction to this compound and AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] Due to its role in metabolic regulation, AMPK is a significant therapeutic target for metabolic diseases such as type 2 diabetes.[3]

This compound is an orally active, non-selective, direct activator of AMPK.[3] It belongs to a class of allosteric activators that bind to the Allosteric Drug and Metabolite (ADaM) site, a cavity at the interface of the α and β subunits.[4][5] Unlike isoform-specific activators, this compound is a "pan-activator," capable of activating all 12 heterotrimeric AMPK complexes.[3] This broad activation profile leads to significant metabolic effects, most notably the lowering of plasma glucose levels.[3][6]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for the activation of various AMPK isoforms by this compound and its effects in in vivo models.

Table 1: In Vitro Efficacy of this compound on AMPK Isoforms

| AMPK Isoform | EC50 (nM) |

| α1β1γ1 | 8.99[3][7] |

| α1β2γ1 | 126[3][7] |

| α2β1γ1 | 5.23[3][7] |

| α2β2γ1 | 42.2[3][7] |

Table 2: In Vivo Effects of this compound in C57BL/6 Mice

| Parameter | Dosage | Route | Effect |

| Plasma Glucose | 30-1000 mg/kg | p.o. or s.c. | Significant reduction[3] |

| Skeletal Muscle AMPK Activity | 30-1000 mg/kg | p.o. or s.c. | Increased[3] |

| Liver AMPK Phosphorylation | 30-1000 mg/kg | p.o. or s.c. | Increased[3] |

| Plasma Insulin | 30-1000 mg/kg | p.o. or s.c. | Decreased[3] |

Signaling Pathways and Mechanism of Action

This compound's activation of AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Key downstream targets include mTOR and acetyl-CoA carboxylase (ACC), leading to the inhibition of anabolic processes and the activation of catabolic pathways.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the EC50 of this compound for a specific AMPK isoform.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1% BSA, 5% glycerol, 0.5 mM DTT).

-

Dilute recombinant human AMPK heterotrimer (e.g., α2β1γ1) to the desired concentration in kinase buffer.

-

Prepare a stock solution of a suitable substrate, such as SAMS peptide.

-

Prepare a stock solution of ATP.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the AMPK enzyme, the substrate, and the diluted this compound.

-

Initiate the reaction by adding ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Terminate the reaction.

-

Detect the amount of phosphorylated substrate. This can be done using various methods, including:

-

Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assay: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., ADP-Glo™ Kinase Assay).

-

Fluorescence-Based Assay: Using a phosphospecific antibody in a TR-FRET format.

-

-

-

Data Analysis:

-

Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

-

Cell-Based Glucose Uptake Assay

This protocol describes a common method to measure glucose uptake in a skeletal muscle cell line, such as L6 myotubes, in response to this compound.

Methodology:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in a suitable growth medium.

-

Induce differentiation into myotubes by switching to a low-serum differentiation medium.

-

-

Treatment:

-

Once differentiated, starve the myotubes in a serum-free, low-glucose medium for a defined period (e.g., 2-4 hours).

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

-

Glucose Uptake Measurement:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Incubate the cells with a solution containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG.

-

After a defined incubation period (e.g., 10-30 minutes), terminate the uptake by washing the cells with ice-cold buffer.

-

-

Detection and Analysis:

-

Lyse the cells and measure the amount of internalized labeled glucose analog.

-

For radiolabeled glucose, use a scintillation counter.

-

For fluorescent analogs, use a fluorescence plate reader.

-

Normalize the glucose uptake to the total protein content in each well.

-

In Vivo Glucose Tolerance Test in Mice

This protocol outlines a typical oral glucose tolerance test (OGTT) in C57BL/6 mice to assess the in vivo efficacy of this compound.

Methodology:

-

Animal Acclimatization and Fasting:

-

Compound Administration:

-

Administer this compound or vehicle control via oral gavage or subcutaneous injection at the desired dose (e.g., 30-1000 mg/kg).[3]

-

-

Glucose Challenge:

-

At a specified time after compound administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

-

Blood Glucose Measurement:

-

Measure blood glucose levels from tail vein blood at baseline (before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

Non-Selective Profile and Off-Target Effects

While this compound is characterized as a "pan-AMPK activator," a comprehensive understanding of its selectivity requires profiling against a broad panel of kinases. Such data for this compound has not been extensively published in the peer-reviewed literature. Kinase selectivity profiling is typically performed by specialized contract research organizations using large panels of recombinant kinases.[11][12][13][14][15] The results of such screens would provide a more complete picture of this compound's off-target activities and inform its potential for therapeutic development.

Furthermore, the broader cellular effects of this compound beyond the direct downstream targets of AMPK have not been fully elucidated through techniques like phosphoproteomics. Global phosphoproteomic analysis of skeletal muscle has revealed a complex network of phosphorylation events regulated by exercise, a physiological activator of AMPK.[1][16][17][18] Similar studies with this compound would provide valuable insights into its complete signaling signature.

Conclusion

This compound is a potent, non-selective activator of all 12 AMPK isoforms, demonstrating significant effects on glucose metabolism both in vitro and in vivo. Its mechanism of action through the ADaM site is well-established. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its broader kinase selectivity and cellular phosphoproteomic effects will be crucial for a complete understanding of its therapeutic potential and potential off-target liabilities.

References

- 1. Global Phosphoproteomic Analysis of Human Skeletal Muscle Reveals a Network of Exercise-Regulated Kinases and AMPK Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Kinase Selectivity Profiling Services [worldwide.promega.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. assayquant.com [assayquant.com]

- 14. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. Phosphoproteomics of three exercise modalities identifies canonical signaling and C18ORF25 as an AMPK substrate regulating skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 18. researchgate.net [researchgate.net]

The Impact of PF-739 on Downstream AMPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of PF-739, a direct pan-activator of AMP-activated protein kinase (AMPK), on downstream signaling pathways. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and metabolic disease research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Introduction to this compound and AMPK

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, signaling low energy status.[4] Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic pathways that generate ATP and the downregulation of anabolic pathways that consume ATP.[2]

This compound is an orally active, non-selective small molecule activator of AMPK.[5] It directly binds to the allosteric drug and metabolite (ADaM) site, a cavity at the interface of the α and β subunits, activating all 12 heterotrimeric AMPK complexes.[1][3] This direct activation mechanism is independent of cellular AMP levels.[3] this compound has demonstrated potential in preclinical models for the treatment of metabolic diseases by promoting glucose disposal and lowering plasma glucose levels.[5][6]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its activation of AMPK isoforms and its impact on downstream signaling.

Table 1: In Vitro Activation of AMPK Isoforms by this compound

| AMPK Isoform | EC50 (nM) |

| α1β1γ1 | 8.99[5] |

| α1β2γ1 | 126[5] |

| α2β1γ1 | 5.23[5] |

| α2β2γ1 | 42.2[5] |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal effect in activating the respective AMPK isoform.

Table 2: Cellular Effects of this compound on Downstream AMPK Targets

| Cell Type | Downstream Target | Phosphorylation Site | Effect | Concentration Range |

| Primary Rat Hepatocytes | AMPK Substrate | Not specified | Dose-dependent increase in phosphorylation | 0-1000 nM[5] |

| Primary Human Cardiac Myotubes | AMPK Substrate | Not specified | Dose-dependent increase in phosphorylation | 0-1000 nM[5] |

| Mouse Skeletal Muscle (ex vivo) | Acetyl-CoA Carboxylase (ACC) | Ser212 | Increased phosphorylation | Not specified[6][7] |

| Mouse Skeletal Muscle (ex vivo) | TBC1D1 | Ser231 | Increased phosphorylation | Not specified[6][7] |

Signaling Pathway of this compound-Mediated AMPK Activation

This compound's activation of AMPK initiates a signaling cascade that affects numerous downstream processes, primarily related to metabolism. The following diagram illustrates the core signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]

- 3. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The AMPK Activator PF-739: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-739 is a potent, orally active, and non-selective small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating all 12 heterotrimeric AMPK complexes, this compound has demonstrated significant potential in preclinical models for the treatment of metabolic diseases, particularly type 2 diabetes. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound, supplemented with experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C23H23ClN2O5 | [1] |

| Molecular Weight | 442.89 g/mol | [1] |

| CAS Number | 1852452-14-2 | [1] |

| IUPAC Name | (3R,3aR,6R,6aR)-6-((6-Chloro-5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-benzo[d]imidazol-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol | [1] |

| Appearance | White to light yellow solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Mechanism of Action: Pan-AMPK Activation

This compound functions as a direct allosteric activator of AMPK.[2][3] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. This compound binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, a pocket between the α and β subunits, leading to a conformational change that enhances kinase activity.[4] A key feature of this compound is its non-selective activation of all 12 potential AMPK heterotrimeric complexes.[2][5] This pan-activation profile distinguishes it from other AMPK activators that may exhibit isoform selectivity.

The activation of AMPK by this compound initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. Activated AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and the inhibition of anabolic pathways (e.g., gluconeogenesis and protein synthesis).

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

The AMPK Activator PF-739: A Technical Guide to its Potential in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis. A key regulator of cellular and whole-body energy homeostasis is the AMP-activated protein kinase (AMPK), a heterotrimeric enzyme that acts as a cellular energy sensor. Activation of AMPK can lead to beneficial metabolic effects, such as increased glucose uptake in skeletal muscle and reduced glucose production in the liver. PF-739 is an orally active, non-selective small molecule activator of AMPK, showing promise as a potential therapeutic agent for metabolic diseases. This technical guide provides an in-depth overview of the preclinical data on this compound, detailing its mechanism of action, efficacy in metabolic disease models, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound functions as a direct pan-activator of AMPK. It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, a site distinct from the AMP binding site. This binding induces a conformational change that promotes AMPK activation. This compound has been shown to activate 12 different heterotrimeric AMPK complexes.[1]

Quantitative Data on this compound's In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing insights into its potency and metabolic effects.

Table 1: In Vitro Activation of AMPK Isoforms by this compound

| AMPK Isoform | EC50 (nM) |

| α2β1γ1 | 5.23[1] |

| α1β1γ1 | 8.99[1] |

| α2β2γ1 | 42.2[1] |

| α1β2γ1 | 126[1] |

Table 2: In Vivo Effects of this compound in Mouse Models of Metabolic Disease

| Animal Model | Dosing Regimen | Key Findings |

| C57BL/6 Mice | 30-1000 mg/kg (single dose, p.o. or s.c.) | Increased AMPK activity in skeletal muscle and liver; Decreased plasma glucose and insulin levels.[1] |

| Diet-Induced Obese Mice | Not specified | Lowered blood glucose levels; 2-fold increase in muscle AMPKγ1-complex activity. |

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches related to this compound research, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cellular Assays with PF-739, a Pan-AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-739 is a potent, orally bioavailable, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation has therapeutic potential in metabolic diseases such as type 2 diabetes and obesity. These application notes provide detailed protocols for assessing the in vitro cellular activity of this compound by measuring the phosphorylation of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC), cellular glucose uptake, and lactate production.

Mechanism of Action

This compound allosterically activates AMPK by binding to the allosteric drug and metabolite (ADaM) site on the AMPK complex.[2][3] This activation leads to the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key event in the canonical AMPK signaling pathway. Activated AMPK then phosphorylates downstream targets, including ACC, leading to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. Furthermore, AMPK activation enhances glucose uptake and metabolism.

Data Presentation

Table 1: In Vitro Activity of this compound on AMPK Isoforms

| AMPK Isoform | EC50 (nM) |

| α1β1γ1 | 8.99[1] |

| α1β2γ1 | 126[1] |

| α2β1γ1 | 5.23[1] |

| α2β2γ1 | 42.2[1] |

Table 2: Expected Cellular Activity of this compound in L6 Myotubes

| Assay | Endpoint | This compound Concentration (1 µM) |

| AMPK Activation | Fold Increase in pAMPKα (Thr172) / total AMPKα | ~3-5 fold |

| ACC Phosphorylation | Fold Increase in pACC (Ser79) / total ACC | ~4-6 fold |

| Glucose Uptake | % Increase over Vehicle Control | ~50-80% |

| Lactate Production | % Change from Vehicle Control | ~20-40% increase |

Note: The data in Table 2 are representative expected outcomes based on the known mechanism of action of potent AMPK activators in metabolically active cell lines. Actual results may vary depending on experimental conditions.

Signaling Pathway

Caption: this compound signaling pathway leading to AMPK activation and downstream metabolic effects.

Experimental Workflow

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

Cell Culture and Differentiation

This protocol is optimized for L6 rat myoblasts, a common model for studying glucose uptake in skeletal muscle.

-

Materials:

-

L6 rat myoblast cell line

-

DMEM with high glucose and L-glutamine

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

6-well or 96-well cell culture plates

-

-

Protocol:

-

Growth Phase: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells into appropriate culture plates. For Western blotting, use 6-well plates. For glucose uptake and lactate assays, use 96-well plates.

-

Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).

-

Incubate for 5-7 days, replacing the differentiation medium every 48 hours, until myotubes have formed.

-

Western Blot for AMPK and ACC Phosphorylation

-

Materials:

-

Differentiated L6 myotubes in 6-well plates

-

This compound stock solution (in DMSO)

-

Serum-free DMEM

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Protocol:

-

Serum Starvation: Prior to treatment, serum starve the differentiated L6 myotubes for 2-4 hours in serum-free DMEM.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Quantification: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

-

Fluorescent Glucose Uptake Assay

-

Materials:

-

Differentiated L6 myotubes in a 96-well black, clear-bottom plate

-

This compound stock solution

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG (fluorescent glucose analog)

-

Insulin (positive control)

-

Fluorescence plate reader

-

-

Protocol:

-

Serum Starvation: Serum starve differentiated L6 myotubes for 2-4 hours in serum-free DMEM.

-

Pre-incubation: Wash cells twice with KRH buffer and pre-incubate with KRH buffer for 30 minutes.

-

Treatment: Treat cells with this compound (e.g., 0.1-10 µM), insulin (100 nM), or vehicle for 30 minutes.

-

Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

-

Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.

-

Measurement: Add KRH buffer to each well and measure fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

-

Lactate Production Assay

-

Materials:

-

Differentiated L6 myotubes in a 96-well plate

-

This compound stock solution

-

Serum-free DMEM

-

Commercial colorimetric or fluorometric lactate assay kit

-

-

Protocol:

-

Serum Starvation: Serum starve differentiated L6 myotubes for 2-4 hours in serum-free DMEM.

-

Treatment: Replace the medium with fresh serum-free DMEM containing this compound (e.g., 0.1-10 µM) or vehicle.

-

Sample Collection: After 6-24 hours of incubation, collect the cell culture supernatant.

-

Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalization: Normalize the lactate concentration to the total protein content of the cells in each well, determined after lysing the cells and performing a BCA assay.

-

References

Application Notes & Protocols: In Vivo Administration of PF-07321332 (Nirmatrelvir) in Mouse Models

Document ID: ANP-NMTR-M-20251208 Version: 1.0 For Research Use Only.

Introduction

PF-07321332, also known as nirmatrelvir, is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] It is the active component of Paxlovid™, co-packaged with ritonavir to enhance its pharmacokinetic profile.[2][3][4] Nirmatrelvir has demonstrated significant antiviral activity against SARS-CoV-2 and other coronaviruses in vitro and has shown efficacy in mouse models of COVID-19.[1][5] Its development has focused on oral administration to provide a convenient treatment option for non-hospitalized patients.[2][4]

These application notes provide a summary of available data and detailed protocols for the oral administration of PF-07321332 (nirmatrelvir) in mice, based on published preclinical studies. Currently, literature primarily details the oral gavage route of administration, and as such, a direct comparison with subcutaneous injection is not available.

Mechanism of Action: SARS-CoV-2 Main Protease Inhibition

Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving polyproteins translated from viral RNA into functional proteins required for viral replication. By binding to the active site of Mpro, nirmatrelvir blocks this process, thereby inhibiting viral replication.[2]

In Vivo Data Summary (Oral Administration)

The following tables summarize quantitative data from studies administering PF-07321332 (nirmatrelvir) to mice via oral gavage.

Table 1: Pharmacokinetic Parameters of Nirmatrelvir in Rodents

| Species | Route | Bioavailability (F%) | Plasma Clearance (mL/min/kg) | Half-life (t½) | Reference |

| Rat | Oral | 34-50% | 27.2 | 5.1 hours | [3] |

Note: Specific pharmacokinetic data in mice were not detailed in the reviewed sources, but rat data is provided as a relevant rodent model.

Table 2: Efficacy Study Dosing Parameters in Mouse Models

| Mouse Model | Dosage (mg/kg, mpk) | Dosing Regimen | Outcome | Reference |

| SARS-CoV-2 MA10 infected BALB/c | 300 mpk | Twice daily (BID) | Protected from weight loss, decreased pulmonary viral loads | [2] |

| SARS-CoV-2 MA10 infected BALB/c | 1000 mpk | Twice daily (BID) | Protected from weight loss, decreased pulmonary viral loads | [2] |

| K18-hACE2 transgenic | 150 mpk | Twice daily (BID) for 3 days | Plasma concentration of 1.39 ± 0.73 µM (4h post-last dose) | [5] |

Experimental Protocols

The following protocols are generalized from methodologies reported in preclinical studies of nirmatrelvir. Researchers should adapt these protocols based on specific experimental needs, institutional guidelines (IACUC), and animal models.

Preparation of Dosing Solution

-

Objective: To prepare a formulation of PF-07321332 suitable for oral gavage in mice.

-

Materials:

-

PF-07321332 (Nirmatrelvir) powder

-

Vehicle (e.g., 0.5% w/v methylcellulose in water, or as specified by the supplier/study)

-

Sterile water

-

Mortar and pestle (optional, for suspension)

-

Magnetic stirrer and stir bar

-

Appropriate balance and glassware

-

-

Protocol:

-

Calculate the required amount of nirmatrelvir and vehicle based on the desired concentration and final volume. The concentration will depend on the target dose (mg/kg) and a standard dosing volume (e.g., 10 mL/kg).

-

If preparing a suspension, triturate the nirmatrelvir powder with a small amount of the vehicle to create a uniform paste.

-

Gradually add the remaining vehicle to the paste while stirring continuously.

-

Place the mixture on a magnetic stirrer and mix until a homogenous suspension is achieved. Maintain stirring during the dosing procedure to ensure uniform delivery.

-

Prepare the formulation fresh daily unless stability data indicates otherwise.

-

Oral Gavage Administration Protocol

-

Objective: To administer PF-07321332 to mice accurately and safely via oral gavage.

-

Materials:

-

Prepared nirmatrelvir dosing solution

-

Appropriately sized mice (e.g., BALB/c or K18-hACE2 transgenic)

-

Sterile oral gavage needles (20-22 gauge, with a ball tip)

-

1 mL syringes

-

-

Protocol:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. For a 10 mL/kg volume, a 25g mouse would receive 0.25 mL.

-

Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Draw the calculated volume of the (continuously stirred) dosing solution into the syringe.

-

Insert the gavage needle into the mouse's mouth, passing it along the side of the mouth over the tongue.

-

Gently advance the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.

-

Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.

-

Withdraw the needle smoothly and return the mouse to its cage.

-